molecular formula C20H30O2 B1200492 8,11,14-Eicosatrien-5-ynoic acid

8,11,14-Eicosatrien-5-ynoic acid

Cat. No. B1200492
M. Wt: 302.5 g/mol
InChI Key: GIOQWSLKUVKKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,11,14-icosatrien-5-ynoic acid is a trienoic fatty acid, that is icosanoic acid containing double bonds at positions 8, 11 and 14 and a triple bond at position 5. It has a role as a mouse metabolite. It is an acetylenic fatty acid, a trienoic fatty acid and a long-chain fatty acid.

Scientific Research Applications

Biological Activity and Receptor Activation

8,11,14-Eicosatrien-5-ynoic acid derivatives have been explored in the context of their biological activities, particularly as glutathione adducts. A study outlined the discovery of a glutathione adduct of 5-oxo-eicosatetraenoic acid, referred to as FOG7, which was characterized structurally and found to be highly potent in stimulating chemotaxis in human granulocytes, indicating its role in immune response mechanisms. The study also discusses the possibility of these adducts activating unique sets of receptors or participating in chemotactic activity through receptors not activated by their parent compounds (Bowers et al., 2000).

Role in Eicosanoid Biosynthesis

Molecular Biology and Regulation of 5-Lipoxygenase

The compound has been implicated in the biosynthesis of eicosanoids, specifically through the activity of 5-lipoxygenase (5LO). This enzyme catalyzes the conversion of arachidonic acid to various eicosanoids, playing a central role in leukotriene biosynthesis. The study provides an overview of the basic properties of 5LO, indicating the compound's significance in the metabolic pathways leading to eicosanoid formation (Rådmark, 2000).

Synthetic Pathways and Analysis

Synthesis of Substituted Eicosatrienoic Acids

Research has been conducted on the synthesis of various substituted eicosatrienoic acids, including 8,11,14-Eicosatrien-5-ynoic acid. The study describes methodologies for creating these compounds, potentially paving the way for their use in further biochemical studies or applications (Heslinga et al., 2010).

Therapeutic Implications and Metabolic Pathways

Potential Therapeutic Target in Asthma

8,11,14-Eicosatrien-5-ynoic acid derivatives, specifically 5-oxo-ETE, have been identified as potent chemoattractants for human eosinophils, suggesting their involvement in inflammatory diseases such as asthma. The study discusses the potential of targeting the OXE receptor, which is activated by these compounds, as a novel therapy for asthma (Powell & Rokach, 2020).

properties

Product Name

8,11,14-Eicosatrien-5-ynoic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

icosa-8,11,14-trien-5-ynoic acid

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

GIOQWSLKUVKKAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O

synonyms

eicosa-8,11,14-trien-5-ynoic acid
eicosa-cis-8,11,14-trien-5-ynoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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